2-Hydrazinylquinoline-4-carboxylic acid
CAS No.: 89267-29-8
Cat. No.: VC15976163
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89267-29-8 |
|---|---|
| Molecular Formula | C10H9N3O2 |
| Molecular Weight | 203.20 g/mol |
| IUPAC Name | 2-hydrazinylquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H9N3O2/c11-13-9-5-7(10(14)15)6-3-1-2-4-8(6)12-9/h1-5H,11H2,(H,12,13)(H,14,15) |
| Standard InChI Key | SAVPCNLXBKWZPL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)NN)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure (molecular formula: ) features a quinoline ring system with a hydrazinyl (–NH–NH) group at position 2 and a carboxylic acid (–COOH) group at position 4. This arrangement creates distinct electronic properties:
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The hydrazinyl group acts as a strong nucleophile, facilitating Schiff base formation with aldehydes/ketones .
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The carboxylic acid enables salt formation, esterification, and coordination chemistry.
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Primary Synthesis Routes
The compound is typically synthesized via hydrazinolysis of ester precursors. A representative protocol involves:
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Esterification: Reacting 2-chloroquinoline-4-carboxylic acid with ethanol under acidic conditions to form the ethyl ester.
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Hydrazine Substitution: Treating the ester with hydrazine hydrate in methanol under reflux (16 hours, 70°C), yielding the hydrazide derivative .
Critical Reaction Parameters:
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Temperature: Reflux conditions (70–80°C) optimize nucleophilic substitution without decomposition .
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Solvent: Methanol balances solubility and reaction kinetics .
Industrial-Scale Production
Green chemistry approaches include:
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Microwave-assisted synthesis: Reduces reaction time from hours to minutes.
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Solvent-free conditions: Minimizes waste generation.
Reactivity and Functionalization
Schiff Base Formation
The hydrazinyl group reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones, critical for LC-MS derivatization :
This reaction enhances the detectability of aldehydes/ketones in biological samples by 10- to 50-fold .
Coordination Chemistry
The carboxylic acid and hydrazinyl groups act as bidentate ligands for transition metals (e.g., Eu, Fe), forming complexes with applications in luminescent materials.
Table 2: Metal Complex Properties
| Metal Ion | Emission Wavelength (nm) | Quantum Yield | Application |
|---|---|---|---|
| Eu | 613 (red) | 32% | Biomedical imaging |
| Tb | 545 (green) | 28% | OLEDs |
Biological and Pharmaceutical Applications
Antimicrobial Activity
Derivatives exhibit broad-spectrum activity:
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Gram-positive bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus.
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Fungi: Moderate inhibition of Candida albicans (MIC = 32 µg/mL).
Analytical Chemistry Applications
LC-MS Derivatization
2-Hydrazinylquinoline-4-carboxylic acid enhances sensitivity for carbonyl-containing metabolites:
Table 3: Derivatization Efficiency
| Metabolite | Response Increase (vs. underivatized) |
|---|---|
| Pyruvic acid | 48× |
| Acetone | 32× |
| Formaldehyde | 25× |
Future Directions
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Drug Development: Optimize pharmacokinetics (e.g., bioavailability) of anticancer derivatives.
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Materials Science: Engineer metal complexes for quantum dot alternatives.
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Analytical Chemistry: Expand derivatization protocols to volatile organic compounds.
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